Cinnamaldehyde diethyl acetal
Description
Cinnamaldehyde diethyl acetal (CDEA) is a derivative of cinnamaldehyde, formed by the reaction of cinnamaldehyde with ethanol under acidic conditions, resulting in the replacement of the aldehyde group with two ethoxy groups. It is a flavor and fragrance compound with a "fresh green, slightly spicy, oily sweet odor" and a mild, sweet taste . CDEA is reported in essential oils of Cinnamomum zeylanicum (Ceylon cinnamon) and other cinnamon species, typically constituting 2.34–3.36% of the total volatile components . Its instability under mildly acidic conditions limits its use in flavor compositions, though it finds niche applications in perfumery for cinnamon-cassia or oriental accords .
Properties
IUPAC Name |
[(E)-3,3-diethoxyprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKDEWVAUWARRX-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064575, DTXSID20885290 | |
| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |
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| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25226-98-6, 7148-78-9 | |
| Record name | [(1E)-3,3-Diethoxy-1-propen-1-yl]benzene | |
| Source | CAS Common Chemistry | |
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| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |
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| Record name | Benzene, ((1E)-3,3-diethoxy-1-propen-1-yl)- | |
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| Record name | Cinnamaldehyde diethyl acetal | |
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| Record name | Benzene, [(1E)-3,3-diethoxy-1-propen-1-yl]- | |
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| Record name | Benzene, (3,3-diethoxy-1-propen-1-yl)- | |
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| Record name | Benzene, (3,3-diethoxy-1-propenyl)- | |
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| Record name | (3,3-diethoxy-1-propenyl)benzene | |
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Preparation Methods
Hydrochloric Acid as a Catalyst
A study using trans-cinnamaldehyde and methanol demonstrated that even trace amounts of HCl (0.005 mol%) achieve 70% conversion without water removal. For diethyl acetal synthesis, analogous conditions with ethanol and HCl (0.1–30 mol%) yield high conversions (85–99%) at ambient to elevated temperatures (50°C). Excess acid (>30 mol%) reduces efficiency due to alcohol protonation and acetal hydrolysis.
Key Parameters:
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Temperature : 50°C optimizes reaction speed (3 min completion).
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Solvent : Toluene or cyclohexane improves miscibility and water removal.
Microwave-Assisted Synthesis with Solid Bases
A patent (CN102701924A) details a microwave-enhanced method using 2-bromo-1,1-diethoxyethane and benzaldehyde. Triphenylphosphine and a macroporous resin-loaded base (NaOH/KOH) catalyze the reaction at 85–88°C under microwave irradiation (550–600W).
Procedure and Advantages
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Reactants : Benzaldehyde (0.4 mol), 2-bromo-1,1-diethoxyethane (0.3–0.35 mol), toluene solvent.
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Outcome : 92.8% yield, 99% purity after molecular distillation.
This method avoids corrosive acids, reduces side reactions, and shortens reaction times to 1.5 hours.
Solid Acid Catalysts for Green Synthesis
Modern approaches prioritize solid acids to minimize waste. A patent (CN103626641A) employs silica gel-supported metal sulfates (e.g., Zr(SO₄)₂, Fe₂(SO₄)₃) for one-step acetal synthesis.
Reaction Conditions
Benefits:
Comparative Analysis of Methods
Industrial-Scale Considerations
Large-scale production (500–2500L reactors) uses fractionation columns (e.g., CY700 packing) for efficient methanol/ethanol recovery. Key steps include:
Chemical Reactions Analysis
Hydrolysis Reactions
CDEA undergoes acid-catalyzed hydrolysis to regenerate cinnamaldehyde and ethanol. This reaction is critical for controlled release of the parent aldehyde in applications such as polymer degradation or flavor modulation.
Key Conditions and Findings :
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Catalysts : Hydrolysis proceeds efficiently under acidic conditions using HCl, H₂SO₄, or p-toluenesulfonic acid .
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Kinetics : Complete hydrolysis occurs within 8 hours at pH 5.0 and 25°C, as demonstrated in studies using deuterated phosphate buffers .
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Products :
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Cinnamaldehyde (primary product)
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Ethanol (byproduct)
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Mechanistic Insight :
Protonation of the acetal oxygen weakens the C–O bond, facilitating nucleophilic attack by water and subsequent cleavage into cinnamaldehyde and ethanol .
Synthetic Routes:
Notable Features :
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The acetalization method avoids water removal, simplifying industrial production .
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Transacetalization with alternative alcohols (e.g., cyclohexane) enables tailored acetal derivatives .
Substitution Reactions
The ethoxy groups in CDEA can participate in nucleophilic substitutions, though documented examples are sparse.
Potential Reagents :
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Organometallics (e.g., Grignard reagents) : May displace ethoxy groups to form new carbon-carbon bonds.
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Thiols/Amines : Could replace ethoxy moieties under acidic or basic conditions.
Case Study :
In a related system, β,γ-unsaturated acetals reacted with thiourea to form benzothiazine derivatives via substitution and cyclization . CDEA might exhibit analogous behavior.
Stability and Degradation
CDEA’s stability under non-acidic conditions makes it valuable in polymer chemistry and flavor encapsulation:
Degradation Studies :
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Polymer Linkages : CDEA-containing poly(ethylene glycol) (PEG) hydrolyzes completely at pH 5.0, releasing cinnamaldehyde .
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Thermal Stability : Decomposes above 120°C, limiting high-temperature applications .
Comparative Reactivity Table
Scientific Research Applications
Flavoring Agent
CDEA is widely used in the food industry as a flavoring agent due to its sweet and spicy cinnamon-like aroma. It enhances the sensory profile of various food products, including:
- Baked goods : Used to impart a warm cinnamon flavor.
- Confectionery : Enhances flavors in candies and chewing gums.
- Beverages : Adds complexity to soft drinks and alcoholic beverages.
Fragrance Industry
In perfumery, CDEA serves as a key ingredient in creating warm, inviting scents. Its applications include:
- Personal care products : Incorporated into soaps, lotions, and perfumes.
- Household products : Used in air fresheners and scented candles.
Pharmaceutical Applications
Recent studies have explored the potential health benefits of CDEA, particularly its antimicrobial and antioxidant properties. Key findings include:
- Antimicrobial Activity : Research indicates that CDEA exhibits significant antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii .
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Table 1: Comparison of Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.02% |
| Acinetobacter baumannii | 0.01% |
| Candida albicans | 0.03% |
Table 2: Applications in Food Products
| Product Type | Application |
|---|---|
| Baked Goods | Cinnamon flavor enhancement |
| Confectionery | Flavoring agent in candies |
| Beverages | Flavor enhancer in soft drinks |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that CDEA effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 0.02%. This finding suggests that CDEA could be utilized in developing natural preservatives for food products.
Case Study 2: Flavor Enhancement
In a controlled trial assessing consumer preferences for chewing gum flavors, CDEA was found to prolong flavor retention significantly compared to traditional flavoring agents. Participants reported a more robust cinnamon flavor lasting longer than standard formulations.
Mechanism of Action
The mechanism of action of cinnamaldehyde diethyl acetal involves its interaction with various molecular targets and pathways:
Inhibition of NF-κB pathway: It modulates pro-inflammatory mediators, reducing inflammation.
Disruption of bacterial cells: It exhibits antimicrobial properties by disrupting bacterial cell membranes.
Induction of apoptosis: It induces programmed cell death in cancer cells through various signaling pathways
Comparison with Similar Compounds
Cinnamaldehyde Dimethyl Acetal (CDMA)
- Structure : Replaces ethoxy groups with methoxy groups.
- Occurrence : A major constituent in cinnamon essential oils, constituting up to 3.87% (VIP score = 3.87 in OPLS-DA models) .
- Stability : More stable than CDEA in acidic environments due to smaller alkyl groups .
- Applications : Widely used in flavoring agents for cinnamon-like profiles in food and traditional medicine .
Cinnamaldehyde Propylene Glycol Acetal (CPGA)
Cinnamaldehyde Ethylene Glycol Acetal (CEGA)
- Structure : Features a 1,3-dioxolane ring (ethylene glycol backbone).
- Applications : Used in synthetic perfumes for its cinnamon-cassia odor .
Non-Cinnamaldehyde Acetals
Dichloroacetaldehyde Diethyl Acetal
2-Butynal Diethyl Acetal
- Structure : Alkyne-containing acetal.
Comparative Data Table
Key Research Findings
Bioactivity : CDMA and CDEA are major bioactive components in cinnamon essential oils, contributing to anti-inflammatory and antimicrobial effects. CDMA has higher variable importance (VIP = 3.87) in differentiating herbal formulations compared to CDEA (VIP = 2.34) .
Synthetic Utility : CDEA is synthesized via reaction with triethyl orthoformate, while CDMA uses trimethyl orthoformate .
Stability Limitations : CDEA degrades under acidic conditions, unlike CPGA, which remains stable in drug-release applications .
Biological Activity
Cinnamaldehyde diethyl acetal (CDEA) is a derivative of cinnamaldehyde, primarily known for its aromatic properties and potential biological activities. This article explores the biological activity of CDEA, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Additionally, the mechanisms of action and relevant case studies will be discussed.
This compound is synthesized through the reaction of cinnamaldehyde with diethyl acetal, resulting in a compound that retains the aromatic properties of its parent aldehyde while exhibiting distinct chemical behaviors due to the acetal functional group. Its chemical formula is . The acetal group serves as a protecting group for the carbonyl group, allowing selective modifications in organic synthesis .
1. Antimicrobial Properties
CDEA exhibits notable antimicrobial activity against various pathogens. Research indicates that cinnamaldehyde derivatives, including CDEA, possess broad-spectrum antimicrobial effects:
- Bacterial Inhibition : Studies have shown that CDEA can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, cinnamaldehyde has been reported to disrupt microbial membranes and inhibit biofilm formation .
- Fungal Activity : CDEA has demonstrated antifungal properties against strains such as Candida albicans. In vitro studies suggest significant inhibition of biofilm formation at concentrations around 50 μg/mL .
| Pathogen Type | Activity Level | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Moderate | ≥ 200 μg/mL |
| Gram-negative Bacteria | Moderate | ≥ 200 μg/mL |
| Fungi (C. albicans) | High | 50 μg/mL |
2. Antioxidant Properties
CDEA is also recognized for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases:
- Mechanism : The antioxidant activity of CDEA may stem from its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage .
- Research Findings : In comparative studies, cinnamaldehyde has shown higher antioxidant activity than many synthetic antioxidants, making it a promising candidate for natural antioxidant applications in food and pharmaceuticals .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating various inflammatory pathways:
- Mechanism of Action : CDEA may inhibit the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation . This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Case Studies : Research has indicated that compounds derived from cinnamaldehyde can significantly decrease inflammation markers in animal models .
4. Anticancer Activity
CDEA shows potential as an anticancer agent:
- Cell Proliferation Inhibition : Studies suggest that CDEA can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest .
- Mechanisms : The cytotoxic effects are associated with the disruption of mitochondrial function and induction of oxidative stress within cancer cells .
Case Studies
Several studies have focused on the biological activities of cinnamaldehyde and its derivatives:
-
Antimicrobial Efficacy Study :
- Objective: To evaluate the effectiveness of CDEA against Candida albicans.
- Findings: CDEA demonstrated over 90% inhibition of biofilm formation at specific concentrations, highlighting its potential as an antifungal agent.
-
Anti-inflammatory Mechanism Investigation :
- Objective: To assess the anti-inflammatory effects of CDEA in murine models.
- Findings: Significant reductions in inflammation markers were observed, supporting its use in therapeutic applications for inflammatory diseases.
-
Anticancer Activity Assessment :
- Objective: To explore the cytotoxic effects of CDEA on melanoma cells.
- Findings: Increased ROS levels were correlated with reduced cell viability, indicating potential for cancer treatment strategies.
Q & A
Q. What are the optimal synthetic routes for cinnamaldehyde diethyl acetal, and how do reaction conditions influence yield?
this compound is synthesized via acid-catalyzed acetalization, combining cinnamaldehyde with ethanol. Key factors include:
- Catalyst choice : Protonic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O) accelerate hemiacetal and acetal formation .
- Solvent selection : Anhydrous conditions prevent hydrolysis; ethanol serves as both reactant and solvent.
- Temperature control : Elevated temperatures (50–80°C) improve kinetics but require careful monitoring to avoid side reactions (e.g., polymerization of cinnamaldehyde) .
- Yield optimization : Azeotropic removal of water (e.g., Dean-Stark trap) shifts equilibrium toward acetal formation .
Q. How can researchers ensure stability during storage and handling of this compound?
Stability is sensitive to moisture, light, and temperature:
- Storage : Use airtight, amber glass containers under inert gas (N₂/Ar) to prevent hydrolysis and oxidation. Store at 2–8°C in moisture-free environments .
- Handling : Conduct reactions in gloveboxes or under dry nitrogen flow. Avoid contact with strong oxidizers, acids, or bases to prevent decomposition .
- Safety : Use explosion-proof equipment due to flammability (flash point: ~99°C) .
Q. What analytical methods are recommended for characterizing this compound purity and structure?
- Chromatography : GC-MS or HPLC with UV detection (λ = 230–280 nm) to quantify acetal and detect residual aldehyde .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include acetal protons (δ 4.5–5.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
- FT-IR : Absence of aldehyde C=O stretch (~1700 cm⁻¹) confirms complete acetalization .
- Mass spectrometry : Molecular ion peak at m/z 206 (C₁₃H₁₈O₂) .
Advanced Research Questions
Q. How do computational models like QSAR improve the prediction of bioactivity for cinnamaldehyde derivatives?
QSAR models correlate molecular descriptors (e.g., logP, molar refractivity) with antifungal or anticancer activity. For this compound:
- Molar vs. mass concentration : Models using molar concentration reduce prediction errors (e.g., from 87% to <15% in Aspergillus niger inhibition studies) by accounting for molecular weight variations .
- Key descriptors : Electrophilic reactivity (via aldehyde group) and lipophilicity (logP ~2.5) enhance membrane permeability and target binding .
- Validation : Cross-check predictions with in vitro assays (e.g., MIC tests) to refine model accuracy .
Q. What mechanisms underlie the chemoselectivity of Heck reactions involving this compound?
In palladium-catalyzed Heck couplings:
- Substrate control : Acetal groups direct β-hydride elimination to form cinnamaldehyde derivatives instead of ester byproducts. Steric hindrance from the diethoxy group favors transposition .
- Additive effects : KCl or K₂CO₃ stabilizes Pd(0) intermediates, enhancing regioselectivity .
- Microwave assistance : Accelerates reaction rates (e.g., 30 minutes vs. 24 hours) while maintaining selectivity .
Q. How do formulation variables (e.g., solvent ratios) impact the reactivity of this compound in pharmaceutical intermediates?
- PG/VG ratios : Higher propylene glycol (PG) content increases acetal stability by reducing nucleophilic attack from water or glycerol (VG) .
- pH dependence : Neutral or slightly acidic conditions (pH 5–7) prevent acetal hydrolysis during drug synthesis .
- Co-solvents : Use aprotic solvents (e.g., DMF, THF) to maintain acetal integrity in multi-step syntheses .
Experimental Design & Troubleshooting
Q. What are critical considerations when designing cytotoxicity assays for this compound?
- Cell lines : Prioritize cancer models (e.g., MCF-7 for breast cancer) due to reported pro-apoptotic effects via ROS generation .
- Dose range : Start at 10–100 µM, adjusting for solubility limits (logP ~2.5). Include cinnamaldehyde controls to compare acetal bioactivity .
- Interference mitigation : Pre-filter acetal solutions (0.22 µm) to remove particulates that skew absorbance/fluorescence readings .
Q. How can researchers resolve contradictions between predicted and observed antifungal activity?
- Re-evaluate descriptors : Incorporate steric parameters (e.g., Taft Es) to account for bulky substituents hindering target binding .
- Validate assay conditions : Ensure consistent inoculum size (e.g., 1×10⁶ spores/mL for Aspergillus) and incubation time (48–72 hours) .
- Synergy testing : Combine acetal with commercial antifungals (e.g., fluconazole) to identify potentiating effects masked in solo assays .
Safety & Compliance
Q. What PPE and engineering controls are mandatory for handling this compound?
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use respirators (NIOSH P100) if vapor concentrations exceed 10 ppm .
- Ventilation : Conduct work in fume hoods with ≥100 ft/min face velocity. Install explosion-proof equipment (e.g., spark-free refrigerators) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 10% NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
